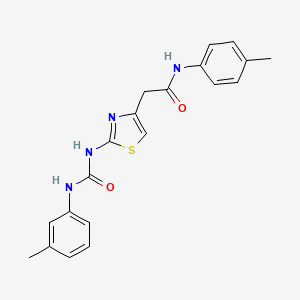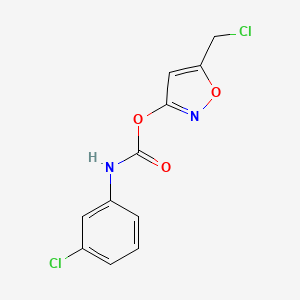
5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamates, such as “5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate”, are a class of chemicals that have wide applications in agriculture as pesticides and herbicides . They are also used in medicine and other industries. They are characterized by the presence of a carbamate group (-NHCOO-) in their structure .
Synthesis Analysis
The synthesis of carbamates typically involves the reaction of an amine or ammonia with a suitable ester or acid chloride . The specific synthesis pathway for “this compound” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl group (C=O) attached to an alkyl or aryl group and an -NH2 group . The specific structure of “this compound” would include these groups along with a 3-isoxazolyl group and a 3-chlorophenyl group.Chemical Reactions Analysis
Carbamates undergo various chemical reactions, including hydrolysis and reactions with nucleophiles . They can also undergo reactions with various enzymes in biological systems, leading to their degradation .Physical And Chemical Properties Analysis
Carbamates generally have moderate water solubility and are stable under normal conditions . They can be solids or liquids depending on their specific structure .Aplicaciones Científicas De Investigación
1. Antitumor Applications:
- A study by Stevens et al. (1984) found that a compound similar in structure was effective against L-1210 and P388 leukemia, indicating potential antitumor properties.
- Potkin et al. (2014) synthesized isoxazolyl- and isothiazolylcarbamides with high antitumor activity, suggesting the potential of similar compounds in cancer treatment.
2. Agricultural Applications:
- Carbendazim and tebuconazole, related to the compound , are used in agriculture for fungal disease control, as highlighted by Campos et al. (2015). Their study focuses on the use of nanoparticles for sustained release of these fungicides.
3. Chemical Synthesis and Modification:
- The study by Bylund et al. (2012) discusses the bioactivation mechanism of phenyl methyl-isoxazole derivatives, which can inform the synthesis of related compounds.
- Jezierska et al. (2003) conducted experimental and theoretical structural studies on isoxazole derivatives, relevant for understanding the properties and potential applications of the compound .
4. Drug Delivery and Detection:
- Sun et al. (2021) explored the use of a metal-organic framework for drug delivery, indicating the potential use of similar compounds in pharmaceuticals.
5. Chromatography and Analysis:
- Research by Okamoto et al. (1990) on phenylcarbamates of cellulose and amylose for chromatographic optical resolution could inform the use of related compounds in analytical chemistry.
Mecanismo De Acción
Safety and Hazards
Carbamates can be toxic to humans and other organisms, with effects ranging from mild irritation to severe neurological effects depending on the specific compound and the level of exposure . They are also generally considered to be environmentally hazardous due to their toxicity to non-target organisms .
Direcciones Futuras
Research into carbamates is ongoing, with efforts focused on developing safer and more effective compounds for use in agriculture and medicine. This includes research into novel synthesis methods, improved formulations, and better understanding of their mechanisms of action and environmental impacts .
Propiedades
IUPAC Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-9-5-10(15-18-9)17-11(16)14-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXWHMZJQRBCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=NOC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2993423.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
![2-(2-Phenoxyethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2993427.png)
![1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2993428.png)
![1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2993430.png)
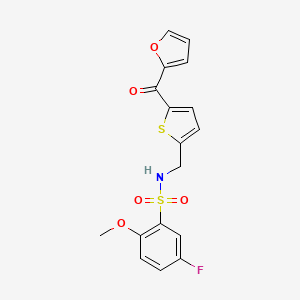
![Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2993432.png)
![3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2993433.png)
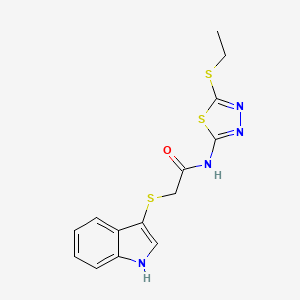
![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)
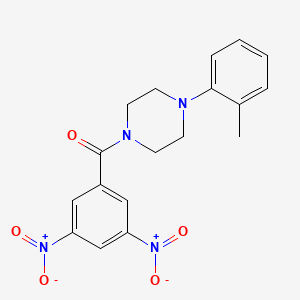
![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)
